4'-Bromo-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 4’ position of the bipyridine structure. Bipyridines are a class of compounds widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform under reflux conditions .
Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium or nickel catalysts are often used under inert atmospheres with appropriate ligands.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Coupling Reactions: Products are typically more complex bipyridine derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2,3’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2,3’-bipyridine is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The bipyridine structure also allows for π-π interactions, which can influence the behavior of the compound in various environments .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4,4’-Bromo-2,2’-bipyridine: Similar in structure but with bromine atoms at different positions, leading to different reactivity and coordination properties.
Uniqueness: 4’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .
Eigenschaften
Molekularformel |
C10H7BrN2 |
---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
4-bromo-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-6-12-7-8(9)10-3-1-2-5-13-10/h1-7H |
InChI-Schlüssel |
UTOVWICYHJMUOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.